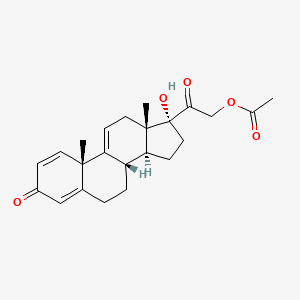

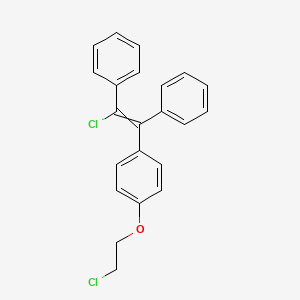

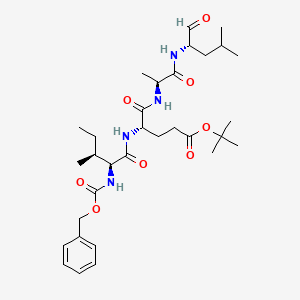

![molecular formula C49H96N2O14Si2 B1141834 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin CAS No. 119665-62-2](/img/structure/B1141834.png)

6-O-Methyl-2',4''-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin

Overview

Description

6-O-Methyl-2',4''-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin is a useful research compound. Its molecular formula is C49H96N2O14Si2 and its molecular weight is 993.469. The purity is usually 95%.

BenchChem offers high-quality 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioremediation

The compound is used in the bioremediation of pharmaceuticals. It has been found that the bacterium Streptomyces rochei, and the fungi Phanerochaete chrysosporium and Trametes versicolor, can remove clarithromycin from wastewater . This is a significant application as clarithromycin is one of the most frequently detected drugs in water bodies .

Pharmaceutical Analysis

The compound is used in the pharmaceutical analysis of clarithromycin. An isocratic high-performance liquid chromatographic method using electrochemical detection (HPLC-ECD) for the quantitation of clarithromycin was developed . This method is used to resolve clarithromycin from manufacturing excipients in commercially available dosage forms .

Medical Treatment

Clarithromycin is used in the medical treatment of patients with sepsis, respiratory and multiple organ dysfunction syndrome . It acts as an immune-regulating treatment in these conditions .

Carbonization Precursor

The compound “6-O-Methyl-2’,4’'-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin” has been utilized as a small molecule precursor for carbonization to N,O-containing few-layered carbon sheets . This multi-functionalized carbon material exhibited excellent anode performance in a lithium-ion battery .

Synthesis of Derivatives

The compound is used in the synthesis of derivatives . For example, it has been used in the synthesis of Methyl 2,4,6-Tri-O-benzyl-α-d-glucopyranoside .

Kinetic Stabilization

The compound “6-O-Methyl-2’,4’'-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin” has been found to be very efficient for kinetic stabilization of a highly reactive N-thiosulfinyl group .

Mechanism of Action

Target of Action

The primary target of the “Intermediate of Clarithromycin”, also known as “6-O-Methyl-2’,4’'-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin”, is the bacterial 50S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell, making it an effective target for antibiotics like Clarithromycin .

Mode of Action

The compound interacts with its target by binding to the 50S ribosomal subunit, inhibiting peptidyl transferase activity and interfering with amino acid translocation during the translation and protein assembly process . This interaction can be either bacteriostatic or bactericidal depending on the organism and drug concentration .

Biochemical Pathways

The compound affects the protein synthesis pathway in bacteria. By binding to the 50S ribosomal subunit, it disrupts the normal sequence of events in this pathway, leading to the inhibition of protein synthesis . This results in the inability of the bacteria to produce essential proteins, leading to a decrease in bacterial growth and aiding the body’s immune system in eliminating the infection .

Pharmacokinetics

The pharmacokinetics of Clarithromycin involve rapid absorption from the gastrointestinal tract after oral administration . The compound is partially metabolized in the liver via the CYP3A4 enzyme, and its clearance is dominated by distribution to tissues . The half-life of Clarithromycin increases from around 2 hours after a single dose to approximately 4 hours in plasma and tissues after repetitive administration .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. By disrupting protein synthesis, the compound prevents the bacteria from producing essential proteins, which are necessary for their survival and replication . This leads to a decrease in bacterial growth and ultimately helps the body’s immune system to eliminate the infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of other drugs that inhibit CYP3A4 can affect the metabolism and clearance of Clarithromycin . Additionally, the pH level of the stomach can impact the absorption of the drug . Therefore, factors such as diet, co-administration of other medications, and individual patient characteristics can all influence the action of the compound.

properties

IUPAC Name |

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H96N2O14Si2/c1-24-36-49(13,54)41(52)31(5)38(50-65-46(9,10)57-25-2)29(3)27-47(11,55-16)42(62-45-40(63-66(18,19)20)35(51(14)15)26-30(4)58-45)32(6)39(33(7)44(53)60-36)61-37-28-48(12,56-17)43(34(8)59-37)64-67(21,22)23/h29-37,39-43,45,52,54H,24-28H2,1-23H3/b50-38+/t29-,30-,31+,32+,33-,34+,35+,36-,37+,39+,40-,41-,42-,43+,45+,47-,48-,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTHBPKNOPSKEE-CATVDQELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NOC(C)(C)OCC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC(C)(C)OCC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O[Si](C)(C)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H96N2O14Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680611 | |

| Record name | PUBCHEM_52915086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

993.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Intermediate of Clarithromycin | |

CAS RN |

119665-62-2 | |

| Record name | PUBCHEM_52915086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.